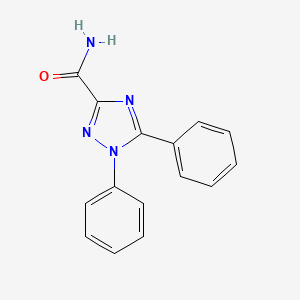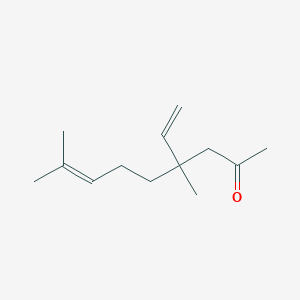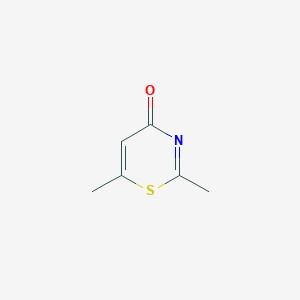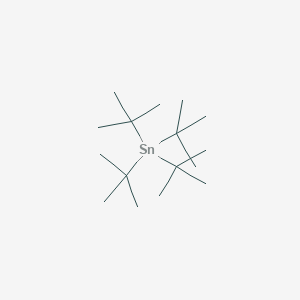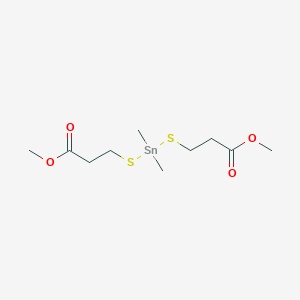
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate is a complex organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds have diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate typically involves the reaction of organotin precursors with specific reagents under controlled conditions. One common method involves the use of methyl esters and organotin halides in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, where ligands attached to the tin atom are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce various organotin derivatives.
Aplicaciones Científicas De Investigación
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate involves its interaction with molecular targets such as enzymes and cellular receptors. The tin atom in the compound can form coordination bonds with various biomolecules, affecting their function and activity. The pathways involved in its action are complex and depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate
- 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
Uniqueness
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate is unique due to its specific structure, which includes a tin atom bonded to a complex organic framework. This structure imparts unique chemical and biological properties, making it distinct from other organotin compounds.
Propiedades
Número CAS |
86100-24-5 |
|---|---|
Fórmula molecular |
C10H20O4S2Sn |
Peso molecular |
387.1 g/mol |
Nombre IUPAC |
methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl-dimethylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C4H8O2S.2CH3.Sn/c2*1-6-4(5)2-3-7;;;/h2*7H,2-3H2,1H3;2*1H3;/q;;;;+2/p-2 |
Clave InChI |
BJBDHTVHDNRENY-UHFFFAOYSA-L |
SMILES canónico |
COC(=O)CCS[Sn](C)(C)SCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14407452.png)
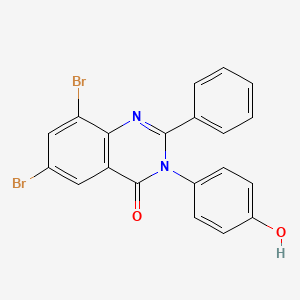
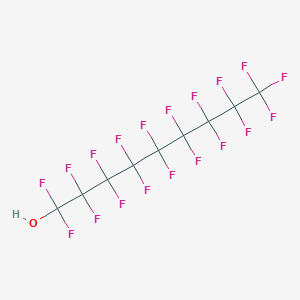
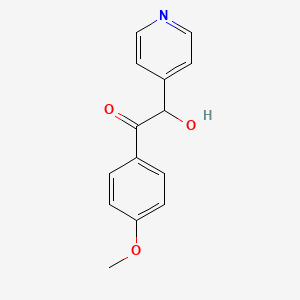
![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)

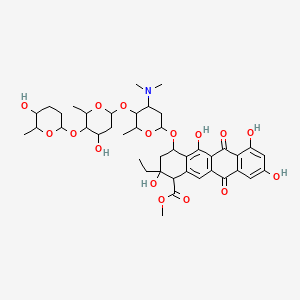
![(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione](/img/structure/B14407501.png)

